![molecular formula C20H20O5 B13903995 5-[(2R,3R,4R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole](/img/structure/B13903995.png)
5-[(2R,3R,4R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(8r,8’r)-dimethyl-(7s,7’r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan: is a complex organic compound known for its unique structural properties. It is characterized by the presence of two methylenedioxyphenyl groups and a tetrahydrofuran ring, making it a significant molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(8r,8’r)-dimethyl-(7s,7’r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan typically involves multiple steps, including the formation of the tetrahydrofuran ring and the introduction of the methylenedioxyphenyl groups. Common synthetic routes may involve:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions using appropriate precursors and catalysts.
Introduction of Methylenedioxyphenyl Groups: This step often involves the use of methylenedioxybenzene derivatives and suitable coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
rel-(8r,8’r)-dimethyl-(7s,7’r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
rel-(8r,8’r)-dimethyl-(7s,7’r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-(8r,8’r)-dimethyl-(7s,7’r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
- (7R,8R,7’R,8’R)3,3’,5,5’-tetramethoxy-4,4’-dihydroxy-7,9’:7’,9-diepoxylignan-4-O-β-D-glucopyranoside
- (7S,8S,8’R)-4,4’,9-trihydroxy-3,3’,5,5’-tetramethoxy-7,9’-epoxylignan-7’-one 9-O-β-D-glucopyranoside
- (7R,8R,8’S)-4,4’,9-trihydroxy-3,3’,5,5’-tetramethoxy-7,9’-epoxylignan-7’-one 9-O-β-D-glucopyranoside
Uniqueness
rel-(8r,8’r)-dimethyl-(7s,7’r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan is unique due to its specific stereochemistry and the presence of methylenedioxyphenyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C20H20O5 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-[(2R,3R,4R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3/t11-,12-,19-,20?/m1/s1 |
InChI Key |
QFUXQRHAJWXPGP-ZSJIZICJSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C(O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C |
Canonical SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


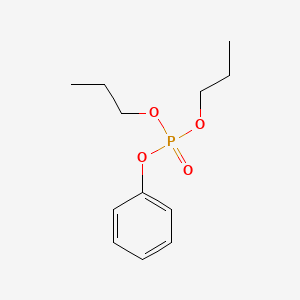
![8-bromo-5-(methylsulfanylmethyl)spiro[3H-1,5-benzoxazepine-2,4'-oxane]-4-one](/img/structure/B13903915.png)
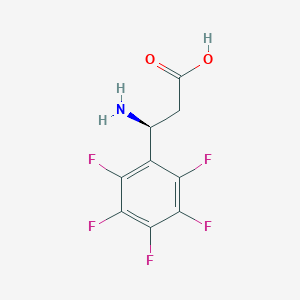
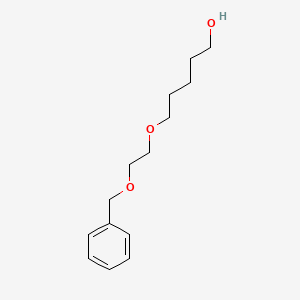
![5-bromo-6-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13903931.png)
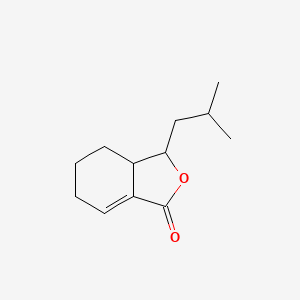
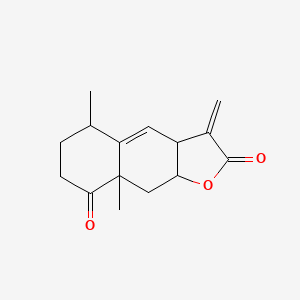
![2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13903947.png)

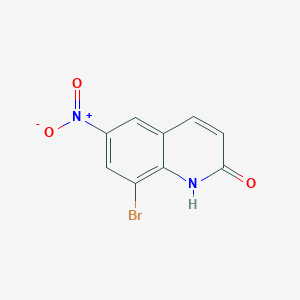
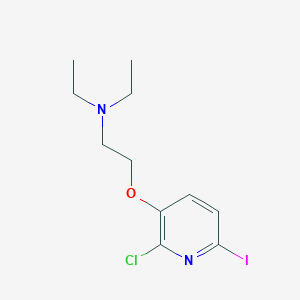
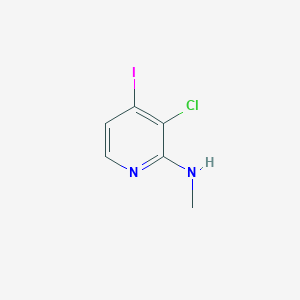
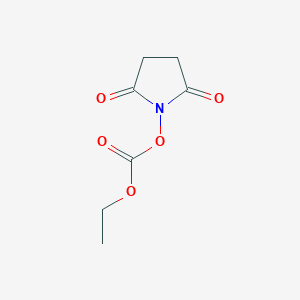
![8'-Fluoro-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13903983.png)
